molecular formula C27H26P2 B104824 1,2-Bis(diphenylphosphino)propane CAS No. 15383-58-1

1,2-Bis(diphenylphosphino)propane

Cat. No. B104824
CAS RN: 15383-58-1
M. Wt: 412.4 g/mol
InChI Key: WGOBPPNNYVSJTE-UHFFFAOYSA-N
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Description

1,2-Bis(diphenylphosphino)propane is an organophosphorus compound that belongs to the class of diphosphine ligands . It is a white solid that is soluble in organic solvents .


Synthesis Analysis

The synthesis of 1,2-Bis(diphenylphosphino)propane involves various methods. One such method involves the reduction of two-coordinate phosphine-ligated [AuILL0]+ complexes (L, L0 = PPh3, L3), resulting in free radical complexes . The [Au0LL0] free radicals nucleate, forming a broad size distribution of ligated clusters .


Molecular Structure Analysis

The molecular formula of 1,2-Bis(diphenylphosphino)propane is C27H26P2, and it has a molecular weight of 398.42 g/mol . The structure of the complexes has been confirmed by elemental analysis, FT-IR, and UV-Vis spectral data .


Chemical Reactions Analysis

1,2-Bis(diphenylphosphino)propane is used in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . It is also used in the development of biologically active metal coordination complexes because of its ability to coordinate well with the metals via monodentate or bidentate manner .


Physical And Chemical Properties Analysis

1,2-Bis(diphenylphosphino)propane is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .

Scientific Research Applications

Chiral Recognition in Catalysis

Kashiwabara et al. (1980) explored chiral recognition in the catalytic hydrogenation of α-acylaminoacrylic acids using cationic rhodium(I) complexes, including derivatives of 1,2-bis(diphenylphosphino)propane. This study highlighted the effectiveness of these complexes as homogeneous catalysts for stereoselective hydrogenation, yielding high optical yields of N-benzoyl-(S)-leucine, N-benzoyl-(S)-phenylalanine, and N-acetyl-(S)-phenylalanine in certain cases (Kashiwabara, Hanaki, & Fujita, 1980).

Catalysis in Polymerization Processes

Doherty et al. (2002) studied palladium complexes of 2-pyridin-2-yl substituted 1,3-bis(diphenylphosphino)propane, demonstrating their high activity in the room-temperature copolymerization of carbon monoxide with ethene. This research revealed significant improvements in catalytic activity compared to systems based on unmodified 1,3-bis(diphenylphosphino)propane (Doherty, Robins, Nieuwenhuyzen, Champkin, & Clegg, 2002).

Antimicrobial and Spectroscopic Properties

Yuan et al. (2016) synthesized and characterized polynuclear silver(I) complexes with 1,10-phenanthroline derivative and 1,3-bis(diphenylphosphino)propane (dppp). These complexes were evaluated for their antibacterial activity and spectroscopic properties, demonstrating good thermal stability and promising architectures formed through hydrogen bonds (Yuan, Han, Lin, Cui, Liu, Li, Jin, Yang, & Zhang, 2016).

Synthesis and Structural Characterization in Organometallic Chemistry

Mukherjee et al. (2017) investigated di-ruthenium complexes having diphosphines and carbonyls, including 1,3-bis(diphenylphosphino)propane. They characterized the formation, structure, and catalytic hydrogenation of alkynes, showcasing the efficiency of these complexes in catalysis and their absorption properties in various spectra (Mukherjee, Paul, & Bhattacharya, 2017).

Potential Anticancer Activity

Liu et al. (2019) designed and synthesized phosphorescent Ir(III) complexes containing 1,2-bis(diphenylphosphino)propane and other ligands, exhibiting excellent antiproliferative properties and suggesting potential as novel anticancer drugs. These complexes showed specific targeting to lysosomes in cancer cells and induced apoptosis, revealing their potential in medicinal chemistry (Liu, Li, Ge, Zhang, Xu, & Gao, 2019).

Synthesis and Catalysis in Asymmetric Transfer HydrogenationGao et al. (1999) discussed the synthesis and catalytic application of chiral ruthenium complexes with aminophosphine ligands derived from 1,2-bis(diphenylphosphino)propane. These complexes were used in asymmetric transfer hydrogenation of prochiral ketones, showing high yield and enantiomeric excess, demonstrating their utility in asymmetric synthesis [(Gao, Xu, Yi, Yang, Zhang, Cheng, Wan, Tsai, & Ikariya

Scientific Research Applications of 1,2-Bis(diphenylphosphino)propane (DPPP)

  • Catalysis in Hydrogenation and Polymerization :

    • DPPP has been utilized in catalytic hydrogenation processes. For instance, rhodium(I) complexes with chiral aminophosphines derived from DPPP have shown effectiveness as homogeneous catalysts in the stereoselective hydrogenation of α-acylaminoacrylic acids (Kashiwabara, Hanaki, & Fujita, 1980).
    • In polymerization, palladium complexes of DPPP derivatives are highly active catalysts at room temperature for the copolymerization of ethene and carbon monoxide, displaying significantly more activity than other systems (Doherty et al., 2002).
  • Involvement in Silver(I) Complex Formation and Antibacterial Activity :

    • DPPP has been involved in the formation of polynuclear silver(I) complexes. These complexes show significant structural features and stability, and possess antibacterial activity. Their terahertz (THz) spectra suggest potential applications in various fields (Yuan et al., 2016).
  • Use in Synthesizing Polyfluorenes :

    • Derivatives of DPPP have been synthesized and applied in Kumada catalyst transfer polycondensation for the controlled synthesis of polyfluorenes, showing considerable impact on the polymerization control and the molecular weight of the resulting polymers (Sui et al., 2015).
  • Formation of Di-Ruthenium Complexes :

    • DPPP is a component in the formation of di-ruthenium complexes, which demonstrate significant absorptions in the visible and ultraviolet regions. These complexes are efficient in catalyzing the hydrogenation of alkynes (Mukherjee, Paul, & Bhattacharya, 2017).
  • Application in Anticancer Activity :

    • Phosphorescent Ir(III) complexes with DPPP and other ligands have been synthesized and evaluated for their anticancer activity. These complexes showed improved antiproliferative properties compared to cisplatin, indicating potential in designing novel anticancer drugs (Liu et al., 2019).
  • Use in Asymmetric Transfer Hydrogenation :

    • Chiral ruthenium complexes with aminophosphine ligands derived from DPPP have been used as catalysts in the asymmetric transfer hydrogenation of prochiral ketones, yielding high enantiomeric excess (Gao et al., 1999).

Mechanism of Action

The mechanism of action of 1,2-Bis(diphenylphosphino)propane involves the formation of gold monolayer-protected clusters (MPCs) prepared by reduction of solutions containing 1,3-bis(diphenylphosphino)propane (L3) ligand and Au(PPh3)Cl . The complexes undergo core etching and core growth reactions, including reactions that convert neutral clusters to cations, in a cyclic process that promotes the formation of stable clusters of specific metal nuclearity .

Safety and Hazards

1,2-Bis(diphenylphosphino)propane is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-diphenylphosphanylpropan-2-yl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOBPPNNYVSJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394560
Record name 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(diphenylphosphino)propane

CAS RN

15383-58-1
Record name 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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